An In-depth Technical Guide to 5-(4-Fluorophenyl)thiophene-2-carboxylic acid
An In-depth Technical Guide to 5-(4-Fluorophenyl)thiophene-2-carboxylic acid
CAS Number: 115933-30-7
This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, physicochemical properties, and biological significance.
Physicochemical Properties and Spectroscopic Data
5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a white to off-white solid.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115933-30-7 | [1][2] |
| Molecular Formula | C₁₁H₇FO₂S | [1][2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Melting Point | 250-254 °C | [2] |
| Purity | ≥97% | [2] |
| Appearance | White to off-white solid | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of a carboxylic acid typically shows a characteristic broad singlet for the acidic proton of the carboxyl group (-COOH) at a downfield chemical shift, often above 10 ppm.[3][4] Protons on the thiophene and fluorophenyl rings would appear in the aromatic region (typically 7-8.5 ppm), with splitting patterns determined by their coupling with neighboring protons.
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¹³C NMR: The carbon spectrum would show a signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[3] The aromatic carbons of the thiophene and fluorophenyl rings would appear in the downfield region, typically between 110 and 160 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid.[3][4] A strong C=O stretching absorption for the carbonyl group is expected between 1710 and 1760 cm⁻¹.[3]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis
The synthesis of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a thiophene derivative and a fluorophenyl boronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 5-arylthiophene derivatives, which can be adapted for 5-(4-Fluorophenyl)thiophene-2-carboxylic acid.
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate or Potassium phosphate)
-
Solvent (e.g., Dioxane, Toluene, or Dimethylformamide)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a reaction flask, add 5-bromothiophene-2-carboxylic acid, 4-fluorophenylboronic acid (typically 1.1-1.5 equivalents), and a base (typically 2-3 equivalents).
-
Add the solvent to the flask.
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove oxygen.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours (reaction progress can be monitored by Thin Layer Chromatography or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5-(4-Fluorophenyl)thiophene-2-carboxylic acid.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid.
Biological Activity and Applications in Drug Discovery
Thiophene derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] 5-(4-Fluorophenyl)thiophene-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutically active compounds.
Role as a Pharmaceutical Intermediate
A significant application of this compound is as a key intermediate in the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.
Anti-inflammatory Potential
Thiophene-based compounds, including thiophene-2-carboxylic acid derivatives, have been investigated for their anti-inflammatory properties. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6][7][8]
Signaling Pathway in Inflammation:
Inflammation is a complex biological response involving the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The synthesis of these mediators is catalyzed by COX and LOX enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.
Caption: The role of thiophene derivatives in the arachidonic acid inflammatory pathway.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like 5-(4-Fluorophenyl)thiophene-2-carboxylic acid against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer
-
Arachidonic acid (substrate)
-
Test compound (5-(4-Fluorophenyl)thiophene-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Celecoxib)
-
Detection reagent (e.g., a kit to measure prostaglandin E2 production)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the COX-2 enzyme and the reaction buffer to each well.
-
Add the diluted test compound, positive control, or vehicle (solvent control) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37 °C.
-
Stop the reaction according to the detection kit's instructions.
-
Measure the amount of prostaglandin E2 produced using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the compound concentration.
Experimental Workflow for COX-2 Inhibition Assay:
Caption: Workflow for an in vitro COX-2 enzyme inhibition assay.
Conclusion
5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a versatile and valuable compound in the fields of medicinal chemistry and materials science. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its use as a key building block for complex molecules, most notably the anti-diabetic drug Canagliflozin. Furthermore, the thiophene-2-carboxylic acid scaffold is a promising pharmacophore for the development of novel anti-inflammatory agents, warranting further investigation into its specific mechanisms of action and therapeutic potential. This guide provides a foundational understanding for researchers working with this important chemical entity.
References
- 1. labproinc.com [labproinc.com]
- 2. 5-(4-Fluorophenyl)thiophene-2-carboxylic acid 97 115933-30-7 [sigmaaldrich.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jpsbr.org [jpsbr.org]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
